molecular formula C13H17NO B13190151 1-(2,3-Dimethylphenyl)piperidin-2-one

1-(2,3-Dimethylphenyl)piperidin-2-one

Cat. No.: B13190151
M. Wt: 203.28 g/mol
InChI Key: INYHLXBZYZFJTN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)piperidin-2-one is a chemical compound belonging to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This specific compound features a piperidinone ring substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,3-dimethylbenzylamine with a suitable carbonyl compound under acidic or basic conditions can yield the desired piperidinone. Another method involves the use of diols and primary amines in the presence of catalysts such as Cp*Ir complexes .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Continuous flow reactions and microwave-assisted cyclocondensation are some of the methods employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidinones and aromatic compounds.

Scientific Research Applications

1-(2,3-Dimethylphenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(3,5-Dimethylphenyl)piperidin-2-one
  • 1-(2,4-Dimethylphenyl)piperidin-2-one
  • 1-(2,3-Dimethylphenyl)piperazin-2-one

Comparison: 1-(2,3-Dimethylphenyl)piperidin-2-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)piperidin-2-one

InChI

InChI=1S/C13H17NO/c1-10-6-5-7-12(11(10)2)14-9-4-3-8-13(14)15/h5-7H,3-4,8-9H2,1-2H3

InChI Key

INYHLXBZYZFJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCCC2=O)C

Origin of Product

United States

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